2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) is a synthetic compound classified as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation []. Partial agonists like T2384 activate PPARγ to a lesser extent than full agonists, potentially offering a more favorable therapeutic profile with fewer side effects []. T2384 has been investigated for its potential use in the treatment of metabolic disorders, such as type 2 diabetes, but further research is needed to determine its clinical efficacy and safety [].
The molecular structure of 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) has been characterized using techniques such as X-ray crystallography []. This analysis revealed that T2384 exhibits two distinct binding modes within the orthosteric pocket of PPARγ []. The compound's structure allows it to interact with specific amino acid residues in the binding site, leading to the observed partial agonistic activity [].
2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) acts as a partial agonist of PPARγ []. It binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows the receptor to interact with coactivator proteins and regulate the transcription of target genes involved in lipid and glucose metabolism []. The partial agonistic activity of T2384 is attributed to its specific interactions with amino acid residues in the PPARγ binding site [].
2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) has been investigated as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes []. Its partial agonistic activity at PPARγ suggests that it may offer benefits in improving insulin sensitivity and glucose homeostasis while minimizing the side effects associated with full PPARγ agonists [].
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2